[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
Overview
Description
[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is an organic compound characterized by the presence of an ethyl-substituted triazole ring and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride involves several key steps:
Formation of the Triazole Ring: Starting from an appropriate precursor, such as ethylhydrazine, the triazole ring is constructed through cyclization reactions under acidic or basic conditions.
Attachment of the Phenyl Group: The triazole intermediate is then reacted with a halogenated benzene derivative to attach the phenyl ring, forming the core structure of the compound.
Amination: Introduction of the amine group is achieved through nucleophilic substitution or reduction reactions, followed by purification to obtain the pure product as the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using optimized reaction conditions, automated synthesis platforms, and continuous flow chemistry to ensure high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to various amines or related structures.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be employed in substitution reactions.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Amines and Related Derivatives: Formed through reduction reactions.
Substituted Derivatives: Generated via substitution reactions with different electrophiles.
Scientific Research Applications
[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The triazole ring and phenylamine structure enable binding to specific enzymes or receptors, modulating biological processes. The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride: Differs by the presence of a methyl group instead of an ethyl group.
[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine monohydrochloride: Differs in the number of hydrochloride salt forms.
[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine sulfate: Differs in the salt form.
Uniqueness: [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is unique due to the specific combination of the ethyl-substituted triazole ring and phenylamine structure, enhancing its reactivity and specificity compared to similar compounds.
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Properties
IUPAC Name |
3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7;;/h3-6H,2,11H2,1H3,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNSYNIYBJPUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC(=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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